molecular formula C21H27FN4O4 B2615341 N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide CAS No. 877632-88-7

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide

Cat. No.: B2615341
CAS No.: 877632-88-7
M. Wt: 418.469
InChI Key: TUMJKDNVRLHIJE-UHFFFAOYSA-N
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Description

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is a useful research compound. Its molecular formula is C21H27FN4O4 and its molecular weight is 418.469. The purity is usually 95%.
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Scientific Research Applications

PET Imaging Applications

Serotonin 5-HT1A Receptors

Analogous compounds have been developed as PET (Positron Emission Tomography) tracers for imaging serotonin 5-HT1A receptors. These receptors are critical in studying neuropsychiatric disorders. For instance, cyclohexanecarboxamide derivatives have shown to be reversible, selective, and high-affinity 5-HT1A receptor antagonists with potential for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders due to their high brain uptake, slow brain clearance, and stability against defluorination (Gonzalo García et al., 2014).

Neuroprotective and Antianxiety Activity

Neuroprotection and Antianxiety

Novel derivatives, including those with furan-2-yl and phenyl groups, have been synthesized and evaluated for antidepressant and antianxiety activities. These compounds demonstrated significant activity in behavioral despair and plus maze methods, indicating their potential as therapeutic agents for depression and anxiety disorders (J. Kumar et al., 2017).

Catalytic Activity in Chemical Synthesis

Catalysis

Compounds with oxalamide groups, like N,N'-Bisoxalamides, have shown to enhance the catalytic activity in copper-catalyzed coupling reactions. Such applications are vital in pharmaceutical and organic chemistry for creating complex molecules, indicating the versatility of these compounds in synthetic chemistry (Subhajit Bhunia et al., 2017).

Inhibition of Cocaine Abuse

Cocaine Abuse Therapeutics

Analogues of piperazine and fluorophenyl groups have been studied for their dopamine transporter affinity, serving as potential cocaine abuse therapeutic agents. The selective inhibition of the dopamine transporter is a promising strategy for developing treatments for cocaine dependence, demonstrating the therapeutic potential of such compounds in addiction medicine (L. Hsin et al., 2003).

Properties

IUPAC Name

N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN4O4/c1-29-14-8-23-20(27)21(28)24-15-18(19-7-4-13-30-19)26-11-9-25(10-12-26)17-6-3-2-5-16(17)22/h2-7,13,18H,8-12,14-15H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMJKDNVRLHIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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